N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide
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Overview
Description
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and an ethoxyphenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can be achieved through a multi-step process involving the following key steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with an appropriate acylating agent to form N-(4-bromophenyl)acetamide.
Formation of the Ethoxyphenyl Intermediate: 4-ethoxybenzaldehyde is subjected to a condensation reaction with a suitable reagent to form 4-(4-ethoxyphenyl)but-3-en-2-one.
Coupling Reaction: The two intermediates are then coupled under specific conditions, such as the presence of a base and a solvent, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide has several scientific research applications, including:
- **Materials Science
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Properties
CAS No. |
7500-10-9 |
---|---|
Molecular Formula |
C18H18BrNO3 |
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-(4-ethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C18H18BrNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,22) |
InChI Key |
PMVNUZPSIBFSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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